molecular formula C22H46O7 B1670128 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol CAS No. 5168-89-8

3,6,9,12,15,18-Hexaoxaoctacosan-1-ol

Cat. No. B1670128
CAS RN: 5168-89-8
M. Wt: 422.6 g/mol
InChI Key: GLGQRQQFWLTGES-UHFFFAOYSA-N
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Description

Deceth-6 is a nonionic surfactant useful for proteomics research.

Scientific Research Applications

Amphiphilic Polyanhydrides for Protein Stabilization and Release

Polyanhydride-based systems have been designed for the stabilization and sustained release of peptides and proteins. These systems, including copolymers of various anhydrides, have shown promise in preserving the structural integrity and biological activity of encapsulated proteins. This suggests that compounds with similar amphiphilic properties, such as 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol, could potentially be used in drug delivery applications to enhance the stability and controlled release of therapeutic agents (Torres et al., 2007).

Enhancing Dendritic Cell Antigen Presentation

Amphiphilic polyanhydride microparticles have been evaluated for their adjuvant activity, demonstrating an ability to enhance dendritic cell surface expression of major histocompatibility complex class II and co-stimulatory molecules. This finding indicates that materials with amphiphilic properties can modulate immune responses, suggesting a potential application of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol in vaccine development to improve immunogenicity (Torres et al., 2011).

Liquid-liquid Extraction of Metal Ions

Compounds with specific structural features have been studied for their ability to complex and extract metal ions. For instance, the nitrogen-containing analogue of 18-crown-6 was investigated for the complexation and extraction of various metal ions. This highlights the potential of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol in applications related to the selective extraction and separation of metal ions, given its structural complexity and potential for forming specific interactions with metal ions (Arpadjan et al., 1987).

Protein Stability in Polyanhydride Nanoparticles

Research on polyanhydride nanoparticles has demonstrated their capability to preserve protein structure and functionality over time, making them viable candidates for drug and protein delivery applications. This suggests a broader implication for compounds like 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol in the development of novel delivery systems that can maintain the stability of sensitive biological molecules (Petersen et al., 2010).

properties

IUPAC Name

2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46O7/c1-2-3-4-5-6-7-8-9-11-24-13-15-26-17-19-28-21-22-29-20-18-27-16-14-25-12-10-23/h23H,2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGQRQQFWLTGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075250
Record name 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,9,12,15,18-Hexaoxaoctacosan-1-ol

CAS RN

5168-89-8
Record name 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5168-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deceth-6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005168898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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